Mycinamicin VII -

Mycinamicin VII

Catalog Number: EVT-1586134
CAS Number:
Molecular Formula: C29H47NO7
Molecular Weight: 521.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycinamicin VII is a macrolide.
Overview

Mycinamicin VII is a significant macrolide antibiotic belonging to the mycinamicin family, which is derived from the actinomycete Micromonospora griseorubida. This compound exhibits potent antimicrobial activity and is particularly effective against a variety of Gram-positive bacteria. Mycinamicin VII is structurally characterized by a 16-membered lactone ring and two sugar moieties, desosamine and mycinose, contributing to its biological activity.

Source and Classification

Mycinamicin VII is produced through the biosynthetic pathway involving polyketide synthases in Micromonospora griseorubida. It is classified as a macrolide antibiotic due to its large lactone ring structure, which is typical of this class of antibiotics. The mycinamicins are known for their ability to overcome common resistance mechanisms found in bacteria, making them valuable in clinical settings.

Synthesis Analysis

The synthesis of Mycinamicin VII has been explored using various methods:

  • Total Synthesis: The first total synthesis of Mycinamicin VII was achieved through a series of strategic reactions that included glycosylation and oxidation steps. Notably, the use of zirconium and hafnium-based reagents has been reported to facilitate the glycosylation process effectively .
  • Biochemical Synthesis: Enzymatic approaches have also been employed, utilizing cytochrome P450 enzymes such as MycCI, which catalyzes hydroxylation reactions on substrates derived from the mycinamicin biosynthetic pathway. MycCI has shown high efficiency in converting specific substrates into Mycinamicin VII under optimized conditions .

Technical Details

  • Glycosylation Reaction: The glycosylation of aglycone precursors using Cp2MCl2 in the presence of silver perchlorate has been highlighted as an effective method for synthesizing Mycinamicin VII .
  • Enzyme Utilization: The pairing of MycCI with its ferredoxin partner MycCII enhances the production yield by facilitating electron transfer necessary for enzyme activity .
Molecular Structure Analysis

The molecular structure of Mycinamicin VII can be described as follows:

  • Molecular Formula: C₃₁H₅₅N₁O₁₃
  • Molecular Weight: Approximately 577.77 g/mol
  • Structural Features:
    • A 16-membered lactone ring.
    • Two sugar units: desosamine at C-5 and mycinose at C-21.

The lactone ring's stereochemistry plays a crucial role in its biological activity, influencing how the compound interacts with bacterial ribosomes.

Chemical Reactions Analysis

Mycinamicin VII undergoes several chemical reactions that are critical for its biosynthesis and functionality:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes such as MycCI, which introduces hydroxyl groups into specific positions on the aglycone backbone .
  • Epoxidation: Subsequent reactions may involve epoxidation steps facilitated by enzymes like MycG, which can convert hydroxylated intermediates into more reactive forms .

These reactions are essential for the conversion of precursor compounds into active antibiotic forms.

Technical Details

  • Reaction Conditions: Optimal enzyme concentrations and reaction conditions (pH, temperature) significantly affect yield and specificity during synthesis .
Mechanism of Action

Mycinamicin VII exerts its antimicrobial effects primarily through inhibition of bacterial protein synthesis. The mechanism involves:

  1. Binding to Ribosomes: Mycinamicin VII binds to the 50S subunit of bacterial ribosomes, obstructing peptide chain elongation.
  2. Interference with Translocation: This binding prevents the translocation of tRNA and mRNA along the ribosome, effectively halting protein synthesis.

This mechanism is similar to that of other macrolides, allowing it to combat bacterial infections even in strains exhibiting resistance to other antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Mycinamicin VII is relatively stable under acidic conditions but may degrade under prolonged exposure to basic conditions or high temperatures.
  • pKa Values: The compound exhibits multiple pKa values due to the presence of functional groups that can donate protons.

These properties are essential for understanding its formulation and storage conditions in pharmaceutical applications.

Applications

Mycinamicin VII has several scientific uses:

  • Antimicrobial Therapy: It is utilized in treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics.
  • Research Applications: Studies on Mycinamicin VII contribute to understanding antibiotic resistance mechanisms and developing new therapeutic strategies against resistant bacterial strains .
Historical Discovery and Taxonomic Origins in Micromonospora griseorubida

Mycinamicin VII belongs to a family of structurally related 16-membered macrolide antibiotics first discovered within the fermentation broth of the actinomycete bacterium Micromonospora griseorubida. The initial characterization of the mycinamicin complex was reported in 1980 by Satoi and colleagues, who isolated and described five major components (mycinamicins I-V) from the culture broth of this newly identified species [2] [7]. This groundbreaking work established M. griseorubida as a prolific producer of pharmaceutically relevant macrolides and laid the foundation for the subsequent identification of minor congeners within the complex. The discovery represented a significant expansion of the chemical diversity known to originate from the genus Micromonospora, which was already recognized as a source of other medicinally important antibiotics like gentamicin and rosamicin [6].

The producing organism, Micromonospora griseorubida, exhibits characteristic features of the Micromonospora genus, including the formation of single spores on substrate mycelia and the production of distinct pigmentation ranging from yellow to reddish-brown colonies [6]. Taxonomically, this bacterium belongs to the family Micromonosporaceae within the order Micromonosporales (phylum Actinobacteria). The species name "griseorubida" reflects its observed pigmentation characteristics during cultivation. Subsequent genomic analysis of M. griseorubida strains has revealed an impressive biosynthetic capacity, typically encoding between 21-27 biosynthetic gene clusters (BGCs) within their genomes, a characteristic that underlies their ability to produce structurally complex secondary metabolites like the mycinamicins [6].

The identification of Mycinamicin VII specifically occurred in 1983 as researchers employed advanced chromatographic techniques to resolve minor components of the mycinamicin complex. Designated numerically in order of discovery, Mycinamicin VII was isolated alongside Mycinamicin VI as structurally distinct but less abundant metabolites compared to the primary congeners I-V [4]. Its status as a "minor component" indicates its relatively low yield under standard fermentation conditions compared to major constituents like Mycinamicin II or IV. This discovery highlighted the remarkable chemical complexity of the metabolic output of M. griseorubida and suggested the existence of branching pathways or late-stage modifications occurring during biosynthesis. The structural elucidation of these minor congeners relied heavily on comparative spectroscopic analysis (NMR, MS) against the fully characterized major mycinamicins [4].

Table 1: Taxonomic and Production Characteristics of Mycinamicin VII

CharacteristicDetailReference
Producing OrganismMicromonospora griseorubida [2] [7]
Taxonomic ClassificationDomain: Bacteria; Phylum: Actinobacteria; Order: Micromonosporales; Family: Micromonosporaceae; Genus: Micromonospora [7]
Discovery TimelineMajor congeners (I-V): 1980; Minor congeners (VI, VII): 1983 [2] [4]
Fermentation OriginCulture broth filtrate [2]
Production StatusMinor component (lower yield compared to Mycinamicins I-V) [4]
Isolation TechniqueSilica gel adsorption or partition chromatography [2] [4]
Genus Biosynthetic CapacityTypically 21-27 biosynthetic gene clusters per genome [6]

Properties

Product Name

Mycinamicin VII

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Molecular Formula

C29H47NO7

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1

InChI Key

HREUKRQZLNMEFQ-KMWMHNJKSA-N

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.